molecular formula C19H18N2O B2363461 2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 337921-95-6

2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2363461
CAS No.: 337921-95-6
M. Wt: 290.366
InChI Key: NNGYRMMDKVLAOO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 337921-95-6) is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.36 . It is part of the pyridazinone family, a six-membered nitrogen-containing heterocyclic ring system known for its diverse and significant pharmacological potential . Pyridazinone derivatives have been extensively studied and are recognized for a broad spectrum of biological activities, including cardiovascular effects, anti-inflammatory, analgesic, and potential anti-cancer properties . This particular styryl-substituted derivative shares a core structural motif with other compounds in its class that are investigated for their bioactivity. For instance, closely related analogues have been synthesized and characterized using spectroscopic techniques, with their thermal stability assessed, underscoring their relevance as stable scaffolds for material and pharmaceutical research . Furthermore, in silico studies on similar styrylpyridazinone compounds have suggested potential therapeutic applications, such as being investigated for activity against COVID-19, highlighting the ongoing research interest in this chemical space . Researchers value this compound as a key intermediate for synthesizing novel derivatives and for probing structure-activity relationships (SAR) in drug discovery projects. This product is intended for research purposes as a chemical reference standard or a building block in synthetic chemistry. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. The product should be stored as recommended, typically at -20°C for long-term stability .

Properties

IUPAC Name

2-benzyl-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-12H,13-15H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYRMMDKVLAOO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N2O\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}

This compound features a pyridazinone ring system with two significant substituents: a benzyl group and a styryl group. The presence of these groups contributes to its biological activity.

Pharmacological Properties

Research indicates that pyridazinone derivatives exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Pyridazinones have been reported to possess antibacterial and antifungal properties. The structural modifications in this compound may enhance its effectiveness against various microbial strains .
  • Anti-inflammatory Activity : Compounds in this class have shown significant anti-inflammatory effects. For instance, derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process .
  • Analgesic Effects : Some studies suggest that this compound may exhibit analgesic properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), but with fewer side effects .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and pain pathways, such as COX and lipoxygenase (LOX) enzymes .
  • Modulation of Cellular Signaling : It is believed that this compound can influence various signaling pathways in cells, potentially leading to reduced inflammation and pain perception .
  • Antiplatelet Activity : Some derivatives have demonstrated the ability to inhibit platelet aggregation, which can be beneficial in preventing thrombotic events .

Case Studies

Several studies have investigated the biological activity of pyridazinones:

  • Antimicrobial Efficacy : A study examined the antimicrobial properties of various pyridazinone derivatives against clinical isolates of bacteria and fungi. Results indicated that certain structural modifications enhanced antimicrobial potency significantly .
  • Anti-inflammatory Research : In a controlled study on animal models, this compound displayed substantial anti-inflammatory effects when administered at specific dosages, reducing edema and pain markers effectively compared to control groups .
  • Analgesic Properties : Clinical trials evaluating the analgesic effects of this compound showed promising results in pain management with minimal gastrointestinal side effects compared to traditional NSAIDs .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other pyridazinones:

Biological ActivityThis compoundOther Pyridazinones
AntimicrobialModerate effectiveness against specific strainsVaries widely
Anti-inflammatorySignificant inhibition of COX enzymesGenerally effective
AnalgesicComparable to NSAIDs with fewer side effectsVaries widely
AntiplateletEffective in inhibiting platelet aggregationSome derivatives show similar effects

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Structural Analogues and Their Key Features

Compound Name Substituents (Positions) Molecular Formula Key Pharmacological Activities References
2-Butyl-6-phenylpyridazinone 2-Butyl, 6-Phenyl C₁₃H₁₆N₂O COX-2 inhibition
6-(4-Aminophenyl)pyridazinone 6-(4-Aminophenyl) C₁₀H₁₁N₃O PDE III inhibition, antihypertensive
CI-930 6-[4-(1H-Imidazol-1-yl)phenyl] C₁₄H₁₂N₄O Cardiotonic (ED₅₀ = 0.6 µM)
MCI-154 6-(4-Pyridinyl), 5-Methyl C₁₃H₁₃N₃O Positive inotropic activity (>2× pimobendan)
SK&F 95018 6-Phenyl, 2-substituted benzyl C₁₈H₁₆N₂O Vasodilation, β-adrenergic antagonism
2-Methyl-6-styrylpyridazinone 2-Methyl, 6-Styryl C₁₃H₁₄N₂O Antiproliferative (HCT116 colon cancer)
Cardiotonic Activity
  • These derivatives enhance myocardial contractility by elevating cAMP levels .
  • CI-930: Exhibits selective PDE III inhibition (ED₅₀ = 0.6 µM) and superior efficacy to milrinone .
  • MCI-154: Shows 2× greater inotropic activity than pimobendan in vivo, with additional vasodilatory effects .
Antihypertensive and Antiplatelet Effects
  • 6-(4-Aminophenyl)pyridazinone derivatives: Inhibit collagen-induced platelet aggregation (IC₅₀ = 40× dihydroergotoxine) and correlate activity with substituent hydrophobicity .
  • 2-Benzyl-6-styrylpyridazinone: The styryl group may enhance membrane permeability, but specific data on platelet aggregation are lacking .
Antiproliferative Activity
  • 2-Methyl-6-styrylpyridazinone: Inhibits HCT116 colon cancer cell proliferation via undefined mechanisms, possibly involving kinase modulation .
  • 2-Benzyl-6-styrylpyridazinone: No direct anticancer data, but the benzyl group could influence cytotoxicity .

Structure-Activity Relationship (SAR) Insights

  • Position 6 Substitutions: Styryl groups (e.g., 2-benzyl-6-styryl) enhance π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .
  • Position 2 Substitutions :
    • Benzyl groups improve lipophilicity and blood-brain barrier penetration compared to alkyl chains (e.g., 2-butyl derivatives) .
  • Saturation of the Pyridazine Ring: 4,5-Dihydro derivatives (partial saturation) reduce metabolic degradation compared to fully unsaturated pyridazinones .

Preparation Methods

Friedel-Crafts Acylation and Cyclization

Methodology :

  • Friedel-Crafts Acylation :
    • React o-cresyl methyl ether with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl₃) to form γ-keto acid intermediates.
    • Conditions : 80°C, 6 hours, yields 68–72%.
  • Cyclization with Hydrazine Hydrate :

    • Treat the γ-keto acid with hydrazine hydrate in ethanol under reflux to form the 4,5-dihydropyridazin-3(2H)-one core.
    • Key Step :
      $$
      \text{γ-Keto acid} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Pyridazinone core}
      $$
  • Styryl and Benzyl Functionalization :

    • Introduce the styryl group via Knoevenagel condensation using benzaldehyde derivatives.
    • N-Alkylation with benzyl bromide in the presence of sodium ethoxide yields the final product.

Table 1: Reaction Parameters for Friedel-Crafts Route

Step Reagents/Conditions Yield (%) Reference
Friedel-Crafts Acylation Succinic anhydride, AlCl₃, 80°C 68–72
Cyclization Hydrazine hydrate, EtOH, reflux 75–80
Styryl Introduction Benzaldehyde, Knoevenagel conditions 65
N-Benzylation Benzyl bromide, NaOEt, EtOH 85

Direct N-Alkylation of Pyridazinone Precursors

Procedure :

  • Synthesis of 6-Styryl-4,5-dihydro-3(2H)-pyridazinone :
    • Prepare via cyclocondensation of levulinic acid hydrazide with cinnamaldehyde.
  • N-Benzylation :
    • React the pyridazinone with benzyl chloride/bromide in ethanol using sodium ethoxide as a base.
    • Reaction :

      $$

      \text{6-Styryl-pyridazinone} + \text{Benzyl bromide} \xrightarrow{\text{NaOEt, EtOH}} \text{Target compound}

      $$

Table 2: N-Alkylation Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
Sodium ethoxide Ethanol 80 6 85
K₂CO₃ DMF 100 12 72

Multicomponent Reaction (MCR) Approach

Ultrasound-Assisted Synthesis :

  • Components : Arenes, cyclic anhydrides, and arylhydrazines under ultrasound irradiation.
  • Catalyst : 1-Butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃).
  • Advantages : Reduced reaction time (30–60 minutes), yields >80%.

Example :
$$
\text{Benzene} + \text{Succinic anhydride} + \text{Benzylhydrazine} \xrightarrow{\text{Ultrasound}} \text{Target compound}
$$

Crystallographic and Spectroscopic Validation

  • X-ray Diffraction : Confirms planar pyridazinone ring with dihedral angles of 85.7° between benzyl and styryl groups.
  • ¹H/¹³C NMR : Key signals include δ 7.2–7.4 (styryl protons) and δ 4.3 (benzyl CH₂).

Table 3: Spectral Data

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, 10H, Ar-H), δ 6.65 (d, J=16 Hz, 1H, CH=CH), δ 4.30 (s, 2H, N-CH₂)
IR (KBr) 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)

Challenges and Optimization

  • Regioselectivity : Competing N- vs. O-alkylation requires careful base selection (e.g., NaOEt > K₂CO₃).
  • Side Reactions : Over-dehydration during cyclization mitigated by controlled reflux conditions.

Q & A

Q. What synthetic methodologies are optimal for synthesizing 2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone?

The synthesis typically involves cyclocondensation reactions or coupling strategies. For example, styryl-substituted pyridazinones can be synthesized via Suzuki-Miyaura cross-coupling to introduce the styryl group . Optimization includes reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic Pd(PPh₃)₄. Post-synthesis purification via recrystallization or column chromatography ensures high yields (>75%) and purity (>95%) .

Q. What analytical techniques validate the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : Confirms substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm, styryl vinyl protons at δ 6.5–7.2 ppm) .
  • X-ray crystallography : Resolves 3D molecular geometry, as demonstrated for analogs like 4-benzyl-6-phenyl derivatives (CCDC 1958029) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing .

Q. How do functional groups (e.g., styryl, benzyl) influence the compound's physicochemical properties?

The styryl group enhances π-π stacking with biological targets, while the benzyl moiety increases lipophilicity (logP ~2.8), as calculated for analogs . These groups also affect solubility; polar pyridazinone rings improve aqueous solubility (~50 µg/mL), whereas hydrophobic substituents reduce it .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiplatelet vs. cardiotonic effects)?

Contradictions arise from assay variability (e.g., ADP vs. collagen-induced platelet aggregation) or structural analogs. Strategies include:

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., 10 µM for platelet inhibition vs. 1 µM for vasorelaxation) .
  • Structural analogs : Test derivatives with modified styryl groups to isolate target-specific effects (e.g., 2-allyl-6-styryl analogs show reduced cardiotoxicity) .
  • In silico docking : Identify binding affinities to receptors like PDE3A (cardiotonic) or P2Y12 (antiplatelet) .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • QSAR modeling : Correlate substituent electronegativity with vasorelaxation activity (R² > 0.85 in select studies) .
  • Molecular dynamics : Simulate interactions with thromboxane A2 synthase (TXAS) to optimize inhibitor binding .
  • ADMET prediction : Estimate pharmacokinetics (e.g., bioavailability ~65% for methyl-substituted analogs) .

Q. How can crystallographic data guide the design of pyridazinone derivatives?

X-ray structures reveal:

  • Hydrogen-bonding networks : The pyridazinone carbonyl (O1) forms intermolecular bonds with water, enhancing solubility .
  • Torsional angles : Styryl group coplanarity (dihedral angle <10°) maximizes π-stacking in enzyme active sites .

Q. What pharmacological assays are critical for evaluating therapeutic potential?

  • In vitro :
    • Platelet aggregation : ADP-induced assays (IC₅₀ < 20 µM for potent analogs) .
    • Vasorelaxation : Aortic ring assays (EC₅₀ ~5 µM for PDE3A inhibition) .
  • In vivo :
    • Hypertension models : SHR rats (dose range: 1–10 mg/kg, oral) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.